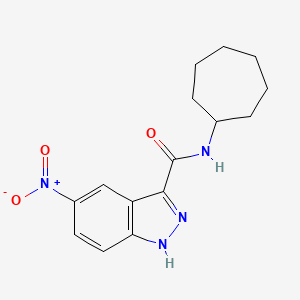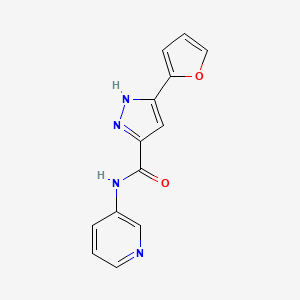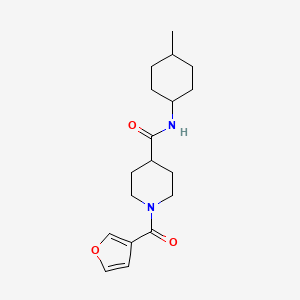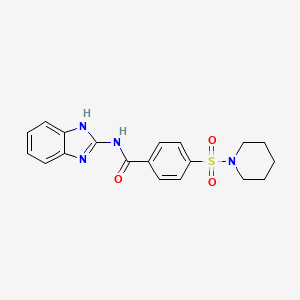![molecular formula C24H29NO5 B6621788 [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B6621788.png)
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate is a compound characterized by its complex structure and unique chemical properties It combines various functional groups such as furan, pyrrole, and adamantane, making it a subject of interest in scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate involves multiple steps. The starting materials typically include furan derivatives, pyrrole derivatives, and adamantane derivatives. The key reactions often include:
Furan-2-ylmethylation: : The furan ring is alkylated to introduce the furan-2-ylmethyl group.
Pyrrole Derivatization: : The pyrrole ring undergoes methylation at the 2,5-positions.
Coupling Reaction: : The furan-2-ylmethylated compound is coupled with the dimethylated pyrrole derivative.
Oxidation and Esterification: : The resulting intermediate is oxidized and esterified with 3-hydroxyadamantane-1-carboxylic acid to form the final compound.
Reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production methods may be optimized to increase yield and reduce costs. This often involves:
Continuous Flow Synthesis: : Utilizes continuous reactors for scalable and efficient synthesis.
Catalyst Optimization: : Employing high-performance catalysts to enhance reaction rates and selectivity.
Process Intensification: : Integrating multiple reaction steps into a single process to streamline production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and furan moieties.
Reduction: : Reduction reactions can occur, especially at the keto group in the ester linkage.
Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly employs hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.
Major Products
The primary products of these reactions include oxidized derivatives, reduced compounds, and various substituted analogs. Each reaction pathway opens possibilities for creating new compounds with potentially valuable properties.
科学的研究の応用
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate has found applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex molecules and as a catalyst in organic reactions.
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its potential therapeutic effects, particularly in drug delivery systems due to its unique structure.
Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The compound exerts its effects through interactions with various molecular targets. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The pathways include:
Receptor Binding: : The furan and pyrrole moieties can interact with hydrophobic pockets in receptor proteins.
Enzyme Inhibition: : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites.
Pathway Modulation: : Affects signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.
類似化合物との比較
Compared to other compounds with similar functional groups, [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate stands out due to its unique combination of furan, pyrrole, and adamantane. Similar compounds include:
Furan-2-ylmethyl Pyrrole Derivatives: : These compounds share the furan-pyrrole linkage but lack the adamantane moiety.
Adamantane Carboxylate Esters: : Contain the adamantane structure but differ in the attached functional groups.
Dimethyl Pyrrole Esters: : Feature the dimethylated pyrrole ring but do not possess the furan or adamantane units.
The distinctive structural combination of this compound enhances its chemical reactivity and broadens its application scope, making it a valuable entity in scientific research and industrial applications.
特性
IUPAC Name |
[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15-6-20(16(2)25(15)12-19-4-3-5-29-19)21(26)13-30-22(27)23-8-17-7-18(9-23)11-24(28,10-17)14-23/h3-6,17-18,28H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBLGBSNFXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)COC(=O)C34CC5CC(C3)CC(C5)(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2-Methoxyphenyl)prop-2-enylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B6621710.png)
![Methyl 4-chloro-3-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]benzoate](/img/structure/B6621714.png)

![2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide](/img/structure/B6621722.png)

![N-(2-{N'-[(cyclohex-3-en-1-yl)methylidene]hydrazinecarbonyl}phenyl)thiophene-2-sulfonamide](/img/structure/B6621738.png)

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate](/img/structure/B6621765.png)
![9-oxo-N-[3-(propanoylamino)phenyl]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B6621766.png)
![5-[3-(4-acetyl-N-methyl-2-nitroanilino)propyl]-3-amino-1H-pyrazole-4-carbonitrile](/img/structure/B6621772.png)
![2-[4-(1,3,6-Trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6621780.png)

![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2,3-dimethylbenzamide](/img/structure/B6621825.png)
